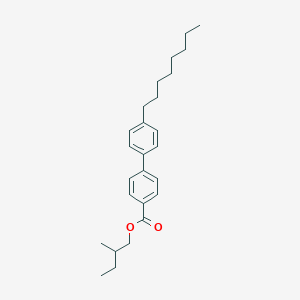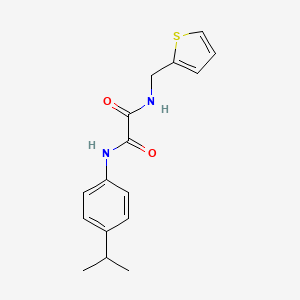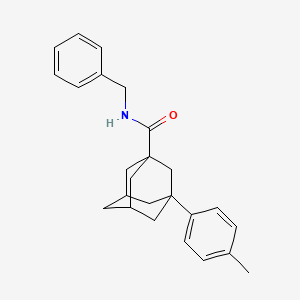
2-methylbutyl 4'-octyl-4-biphenylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylbutyl 4'-octyl-4-biphenylcarboxylate, also known as MOBC, is a liquid crystal compound that has gained significant attention in the scientific community due to its unique properties. MOBC is a chiral molecule, meaning it has a non-superimposable mirror image. This property makes it an excellent candidate for use in liquid crystal displays (LCDs), as it allows for the creation of brighter and more vivid colors.
Wirkmechanismus
2-methylbutyl 4'-octyl-4-biphenylcarboxylate works by aligning the liquid crystal molecules in a specific direction, allowing for the creation of a uniform and consistent display. This is achieved through the application of an electric field, which causes the liquid crystal molecules to rotate and align in a specific direction. The alignment of the liquid crystal molecules determines the orientation of the polarized light, which creates the image on the display.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-methylbutyl 4'-octyl-4-biphenylcarboxylate, as it is primarily used in the field of LCD technology. However, some studies have suggested that 2-methylbutyl 4'-octyl-4-biphenylcarboxylate may have potential applications in the development of new drugs and therapies due to its unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-methylbutyl 4'-octyl-4-biphenylcarboxylate has several advantages for use in lab experiments, including its high purity and stability. However, its high cost and limited availability can be a limiting factor for some researchers.
Zukünftige Richtungen
As 2-methylbutyl 4'-octyl-4-biphenylcarboxylate continues to be studied for its potential applications in organic electronics and LCD technology, there are several future directions that researchers can explore. These include the development of new materials and processes for the synthesis of 2-methylbutyl 4'-octyl-4-biphenylcarboxylate, as well as the investigation of its potential use in the development of new drugs and therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-methylbutyl 4'-octyl-4-biphenylcarboxylate.
Synthesemethoden
2-methylbutyl 4'-octyl-4-biphenylcarboxylate can be synthesized through a multistep process involving the reaction of biphenyl carboxylic acid with 2-methylbutanol and octyl alcohol. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 2-methylbutyl 4'-octyl-4-biphenylcarboxylate.
Wissenschaftliche Forschungsanwendungen
2-methylbutyl 4'-octyl-4-biphenylcarboxylate has been extensively studied for its potential applications in LCD technology. Its chiral nature makes it an ideal candidate for use in the creation of liquid crystal displays with improved color quality and viewing angles. 2-methylbutyl 4'-octyl-4-biphenylcarboxylate has also been studied for its potential use in the development of new materials for organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
2-methylbutyl 4-(4-octylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2/c1-4-6-7-8-9-10-11-22-12-14-23(15-13-22)24-16-18-25(19-17-24)26(27)28-20-21(3)5-2/h12-19,21H,4-11,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGDQUWQCZLUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386060 |
Source


|
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
CAS RN |
94630-49-6 |
Source


|
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)

![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)
![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)
![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)

![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
